4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361159-73-1
VCID: VC4299829
InChI: InChI=1S/C24H25N3O5S2/c1-31-15-13-27(14-16-32-2)34(29,30)19-10-7-18(8-11-19)23(28)26-24-25-22-20-6-4-3-5-17(20)9-12-21(22)33-24/h3-12H,13-16H2,1-2H3,(H,25,26,28)
SMILES: COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

CAS No.: 361159-73-1

Cat. No.: VC4299829

Molecular Formula: C24H25N3O5S2

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide - 361159-73-1

Specification

CAS No. 361159-73-1
Molecular Formula C24H25N3O5S2
Molecular Weight 499.6
IUPAC Name N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C24H25N3O5S2/c1-31-15-13-27(14-16-32-2)34(29,30)19-10-7-18(8-11-19)23(28)26-24-25-22-20-6-4-3-5-17(20)9-12-21(22)33-24/h3-12H,13-16H2,1-2H3,(H,25,26,28)
Standard InChI Key KWYZBPWFRRVSBX-UHFFFAOYSA-N
SMILES COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43

Introduction

Synthesis

The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide would likely involve several steps, including the preparation of the naphtho[1,2-d]thiazol-2-amine and the bis(2-methoxyethyl)sulfamoyl chloride. These intermediates would then be coupled to form the final product. The synthesis process might involve reactions such as amidation and sulfamoylation.

Biological Activity

Compounds with similar structures, such as those containing thiazole or sulfamoyl groups, have shown potential biological activities, including antimicrobial and anticancer properties. For example, thiazole derivatives have been explored for their antimicrobial and anticancer activities due to their ability to interact with biological targets . Similarly, sulfamoyl-containing compounds have been studied for their potential in drug development .

ActivityDescription
Antimicrobial ActivityPotential activity against bacterial and fungal pathogens due to the presence of thiazole and sulfamoyl groups.
Anticancer ActivityPossible activity against cancer cell lines, given the structural similarity to compounds known to exhibit anticancer properties.

Research Findings

While specific research findings on 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide are not available, related compounds have shown promising results in biological assays. For instance, thiazole-based compounds have demonstrated antimicrobial and anticancer activities through molecular docking studies and in vitro assays .

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